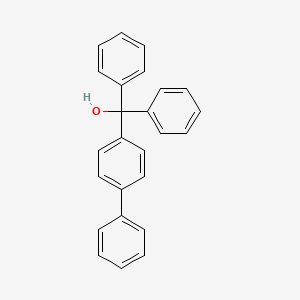
4-(((4-(2,4-Dimethylbenzyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(((4-(2,4-Diméthylbenzyl)-1-pipérazinyl)imino)méthyl)-1,3-benzènediol est un composé organique complexe qui a suscité un intérêt considérable dans les domaines de la chimie médicinale et de la pharmacologie. Ce composé se caractérise par sa structure unique, qui comprend un cycle pipérazine, un groupe diméthylbenzyl et une fraction benzènediol. Sa structure multiforme lui permet d'interagir avec diverses cibles biologiques, ce qui en fait un sujet d'étude précieux pour des applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(((4-(2,4-Diméthylbenzyl)-1-pipérazinyl)imino)méthyl)-1,3-benzènediol implique généralement un processus en plusieurs étapes. Une méthode courante commence par la préparation du dérivé pipérazine, qui est ensuite mis à réagir avec du chlorure de 2,4-diméthylbenzyle en conditions basiques pour former le composé intermédiaire. Cet intermédiaire est ensuite soumis à une réaction de condensation avec le 1,3-benzènediol en présence d'un catalyseur approprié, tel que l'acide paratoluènesulfonique, pour obtenir le produit final.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut être mise à l'échelle en optimisant les conditions de réaction et en utilisant des réacteurs à flux continu. L'utilisation du criblage à haut débit et des plateformes de synthèse automatisée peut encore améliorer l'efficacité et le rendement du processus de production. De plus, la purification du produit final peut être réalisée par des techniques telles que la recristallisation et la chromatographie sur colonne.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(((4-(2,4-Diméthylbenzyl)-1-pipérazinyl)imino)méthyl)-1,3-benzènediol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés quinoniques.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium, ce qui conduit à la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pipérazine, à l'aide de réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénures d'alkyle en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits
Oxydation : Dérivés quinoniques.
Réduction : Dérivés pipérazine réduits.
Substitution : Dérivés pipérazine alkylés ou acylés.
Applications de la recherche scientifique
Le 4-(((4-(2,4-Diméthylbenzyl)-1-pipérazinyl)imino)méthyl)-1,3-benzènediol a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec diverses cibles biologiques, notamment les enzymes et les récepteurs.
Médecine : Investigé pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques et du cancer.
Industrie : Utilisé dans le développement de nouveaux matériaux et de nouveaux procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 4-(((4-(2,4-Diméthylbenzyl)-1-pipérazinyl)imino)méthyl)-1,3-benzènediol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. La structure du composé lui permet de se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans les voies pathogéniques ou activer des récepteurs qui régulent les fonctions cellulaires.
Applications De Recherche Scientifique
4-(((4-(2,4-Dimethylbenzyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(((4-(2,4-Dimethylbenzyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-((4-(2,4-Diméthylphényl)pipérazin-1-yl)méthyl)benzène-1,3-diol
- 4-(((4-(2,4-Diméthylbenzyl)-1-pipérazinyl)imino)méthyl)-2,6-diméthylphénol
Unicité
Le 4-(((4-(2,4-Diméthylbenzyl)-1-pipérazinyl)imino)méthyl)-1,3-benzènediol est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses réactions chimiques et à interagir avec plusieurs cibles biologiques en fait un composé polyvalent pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C20H25N3O2 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
4-[(E)-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C20H25N3O2/c1-15-3-4-18(16(2)11-15)14-22-7-9-23(10-8-22)21-13-17-5-6-19(24)12-20(17)25/h3-6,11-13,24-25H,7-10,14H2,1-2H3/b21-13+ |
Clé InChI |
QUIHIMFSIVRMLM-FYJGNVAPSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C=C(C=C3)O)O)C |
SMILES canonique |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=C(C=C(C=C3)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-2-(3-methylbutyl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11965668.png)
![3-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11965674.png)

![3-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11965678.png)
![2,4-diiodo-6-((E)-{[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11965682.png)

![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965698.png)

![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965702.png)
![N-(4-methoxyphenyl)-2-{(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965709.png)
![methyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B11965722.png)
![2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11965730.png)

